5-(Chloromethyl)nicotinaldehyde
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Overview
Description
5-(Chloromethyl)nicotinaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of a chloromethyl group attached to the 5-position of the nicotinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)nicotinaldehyde typically involves the chloromethylation of nicotinaldehyde. One common method includes the reaction of nicotinaldehyde with formaldehyde and hydrochloric acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
5-(Chloromethyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)nicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. The chloromethyl group can also participate in substitution reactions, further diversifying its reactivity. These interactions can influence cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Nicotinaldehyde: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Picolinaldehyde: Similar structure but with the aldehyde group at the 2-position.
Isonicotinaldehyde: Similar structure but with the aldehyde group at the 4-position.
Uniqueness
5-(Chloromethyl)nicotinaldehyde is unique due to the presence of both the aldehyde and chloromethyl groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs .
Properties
CAS No. |
1196157-43-3 |
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Molecular Formula |
C7H6ClNO |
Molecular Weight |
155.58 g/mol |
IUPAC Name |
5-(chloromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO/c8-2-6-1-7(5-10)4-9-3-6/h1,3-5H,2H2 |
InChI Key |
BEZGXTGHXQXFJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C=O)CCl |
Origin of Product |
United States |
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